N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide
Description
Properties
CAS No. |
391235-61-3 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-(8-methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide |
InChI |
InChI=1S/C15H15N3O2/c1-9(19)17-14-8-16-15-12-5-4-11(20-2)7-10(12)3-6-13(15)18-14/h4-5,7-8H,3,6H2,1-2H3,(H,17,18,19) |
InChI Key |
OXHJDNGDELLNCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C2C(=N1)CCC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core. This is followed by further functionalization to introduce the methoxy and acetamide groups . The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide is its potential as an anticancer agent. Compounds with quinoxaline moieties have been shown to exhibit potent anticancer properties through various mechanisms, including the inhibition of key kinases involved in cancer progression.
Case Studies
- A study highlighted the synthesis of novel quinoxaline derivatives that exhibited cytotoxic effects on cancer cell lines, with IC50 values in the low micromolar range. This suggests that this compound could be developed into a therapeutic agent for treating various cancers .
Antimicrobial Properties
Recent research has indicated that compounds similar to this compound possess antimicrobial activity. This opens avenues for its use in treating infections caused by resistant bacterial strains.
Antimicrobial Activity
- Broad Spectrum : Studies have reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
Data Table: Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | E. coli |
| Quinoxaline Derivative A | 6.25 | Staphylococcus aureus |
| Quinoxaline Derivative B | 25 | Pseudomonas aeruginosa |
Neuroprotective Effects
Emerging studies suggest that compounds containing quinoxaline structures may also have neuroprotective properties. This could be particularly relevant in the context of neurodegenerative diseases.
Neuroprotective Mechanism
- Oxidative Stress Reduction : Certain derivatives have been shown to mitigate oxidative stress in neuronal cells, which is a contributing factor in conditions like Alzheimer's disease .
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions that typically include:
- Formation of the quinoxaline core.
- Introduction of the methoxy group.
- Acetylation to yield the final product.
Characterization Techniques
- NMR Spectroscopy : Used to confirm the structure and purity of synthesized compounds.
- Mass Spectrometry : Employed for molecular weight determination and structural elucidation.
Mechanism of Action
The mechanism of action of N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways. The compound’s ability to penetrate biological membranes and its selective cytotoxicity make it a promising candidate for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other acetamide-containing heterocycles, particularly those with aromatic or partially saturated cores. Below is a detailed comparison with analogs from published research and patents.
Core Heterocycle and Substituent Analysis
Target Compound :
- Core: Benzo[f]quinoxaline (5,6-dihydro) with a planar aromatic system modified by partial saturation.
- Substituents :
- 8-Methoxy group (electron-donating, may enhance solubility and metabolic stability).
- Acetamide at position 3 (common pharmacophore for receptor binding).
Analog 1 : Methazolamide (MZA) and Metabolites ()
- Core: 1,3,4-Thiadiazole (non-aromatic, sulfur-containing heterocycle).
- Substituents :
- Key Differences: Thiadiazole cores are smaller and more electronegative than benzoquinoxaline, affecting binding pocket interactions. Methoxy in the target compound may reduce metabolic oxidation compared to MZA’s sulfonamide group.
Analog 2 : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
- Core : Benzothiazole (aromatic, sulfur- and nitrogen-containing).
- Substituents :
- 6-Trifluoromethyl (electron-withdrawing, enhances lipophilicity and metabolic resistance).
- 3-Methoxyphenylacetamide (similar to the target’s methoxy but on a phenyl side chain).
- Key Differences: Trifluoromethyl groups in benzothiazole analogs increase bioavailability but may introduce toxicity risks. The target’s dihydroquinoxaline core could offer improved conformational flexibility for target engagement.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that incorporate various organic synthesis techniques. The process often starts with the formation of the quinoxaline core followed by acetamide substitution. Specific reaction conditions, catalysts, and purification methods are crucial for achieving high yields and purity.
Anticancer Properties
Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, as anticancer agents. These compounds are known to inhibit key molecular targets involved in cancer progression:
- EGFR Inhibition : The compound exhibits inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Binding affinity studies indicate that it can effectively disrupt EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Tubulin Polymerization : Similar to other quinoxaline derivatives, this compound demonstrates an ability to inhibit tubulin polymerization. This action interferes with mitotic spindle formation during cell division, contributing to its cytotoxic effects on cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophage models. This suggests a potential mechanism involving the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- EGFR Pathway Modulation : By inhibiting EGFR activity, the compound disrupts downstream signaling pathways that promote cell survival and proliferation.
- Microtubule Dynamics : The compound's interaction with tubulin leads to altered microtubule dynamics, resulting in cell cycle arrest.
- Cytokine Production Inhibition : The anti-inflammatory effects are mediated through the suppression of cytokine production and modulation of immune responses.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells), with IC50 values in the low micromolar range.
- In Vivo Models : Animal models treated with this compound showed a reduction in tumor size and improved survival rates compared to control groups .
Data Table: Biological Activity Summary
Q & A
Q. Optimization Tips :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | 1,2-Diamine + diketone, H2SO4, 80°C, 4h | 65–70 | 92% |
| Acetylation | Acetic anhydride, DCM, rt, 2h | >85 | 95% |
Basic: How can researchers ensure purity and identify related substances in this compound?
Answer :
Analytical Workflow :
HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (65:35 v/v) at 1.0 mL/min. Detect impurities at 254 nm. Peaks for residual solvents or unreacted intermediates should be <0.1% .
Mass Spectrometry (LC-MS) : Confirm molecular ion ([M+H]+) at m/z 324.3 and rule out by-products (e.g., deacetylated analogs).
NMR Spectroscopy : Validate structure via 1H/13C NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, acetamide carbonyl at δ 170–175 ppm) .
Q. Critical Parameters :
- Column temperature: 25–30°C to prevent peak broadening.
- Sample concentration: 1 mg/mL in methanol to avoid saturation .
Advanced: How should researchers design experiments to analyze the compound’s stability under oxidative or hydrolytic conditions?
Answer :
Degradation Studies :
Forced Degradation :
- Oxidative : Treat with 3% H2O2 at 40°C for 24h. Monitor via HPLC for quinoxaline ring oxidation products.
- Hydrolytic : Expose to 0.1M HCl/NaOH (50°C, 48h) to assess acetamide cleavage.
By-Product Identification : Use LC-HRMS to detect N-(3,4-dihydroxyphenyl)acetamide (mutagenicity risk) or benzoquinone derivatives .
Q. Table 2: Stability Profile
| Condition | Degradation Products | Toxicity Risk (Predicted) |
|---|---|---|
| Oxidative | Quinoxaline N-oxide | Low (non-mutagenic) |
| Acidic Hydrolysis | 3-Aminobenzoquinoxaline | Moderate (requires Ames test) |
Advanced: How to assess the compound’s cytotoxicity and antiviral activity in vitro?
Answer :
Assay Design :
Cytotoxicity :
- Use MTT assay on HEK-293 or HepG2 cells (48h exposure, IC50 calculation).
- Compare with positive controls (e.g., doxorubicin).
Antiviral Screening :
Q. Data Interpretation :
- Selectivity Index (SI) = IC50 (cytotoxicity)/EC50 (antiviral). SI >10 indicates therapeutic potential.
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer :
Root Causes :
- Variability in assay conditions (e.g., cell lines, serum concentration).
- Impurity profiles affecting bioactivity (e.g., residual solvents in early batches) .
Q. Resolution Strategies :
Standardize Protocols : Adopt consensus guidelines (e.g., NIH antiviral assay standards).
SAR Analysis : Systematically modify substituents (e.g., methoxy position) to isolate activity drivers .
Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends.
Example : Conflicting cytotoxicity results may arise from differences in cell permeability; address via logP optimization (target logP ~2.5–3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
